- Structures, spectroscopic properties, and dioxygen reactivity of 5- and 6-coordinate nonheme iron(II) complexes: A combined enzyme/model study of thiol dioxygenasesJournal of the American Chemical Society, 2018, 140(44), 14807-14822,
Cas no 96556-05-7 (1,4,7-Trimethyl-1,4,7-triazonane)

96556-05-7 structure
Nom du produit:1,4,7-Trimethyl-1,4,7-triazonane
Numéro CAS:96556-05-7
Le MF:C9H21N3
Mégawatts:171.283141851425
MDL:MFCD00012359
CID:803561
PubChem ID:87557918
1,4,7-Trimethyl-1,4,7-triazonane Propriétés chimiques et physiques
Nom et identifiant
-
- 1,4,7-Trimethyl-1,4,7-triazonane
- 1,4,7-Trimethyl-1,4,7-triazacyclononane (stabilized with NaHCO3)
- 1,4,7-Trimethyl-1,4,7-triazacyclononane
- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (stabilized with NaHCO3)
- Octahydro-1,4,7-Trimethyl-1H-1,4,7-Triazonine
- Octahydro-1,4,7-trimethyl-1H-1,4,7-triazonine (ACI)
- N,N′,N′′-Trimethyl-1,4,7-triazacyclononane
- TMTAN
-
- MDL: MFCD00012359
- Piscine à noyau: 1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3
- La clé Inchi: WLDGDTPNAKWAIR-UHFFFAOYSA-N
- Sourire: N1(CCN(C)CCN(C)CC1)C
Propriétés calculées
- Qualité précise: 171.17400
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 12
- Nombre de liaisons rotatives: 0
- Complexité: 91.2
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Nombre d'tautomères: Rien du tout
- Charge de surface: 0
- Le xlogp3: Rien du tout
Propriétés expérimentales
- Couleur / forme: Liquide transparent brun foncé
- Dense: 0.884 g/mL at 25 °C(lit.)
- Point d'ébullition: 208 ºC
- Point d'éclair: Degrés Fahrenheit: 152.6°f
Degrés Celsius: 67 ° C - Indice de réfraction: n20/D 1.473(lit.)
- Le PSA: 9.72000
- Le LogP: -0.39090
- Sensibilité: moisture sensitive
- Solubilité: Pas encore déterminé
1,4,7-Trimethyl-1,4,7-triazonane Informations de sécurité
-
Symbolisme:
- Provoquer:Dangereux
- Mot signal:Danger
- Description des dangers: H227-H314
- Déclaration d'avertissement: P210-P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501
- Numéro de transport des marchandises dangereuses:UN 3267 8/PG 2
- Wgk Allemagne:3
- Code de catégorie de danger: 34
- Instructions de sécurité: S26-S45-S36-S37-S39
- Carte FOCA taille f:10-34
-
Identification des marchandises dangereuses:
- Niveau de danger:8
- Conditions de stockage:0-10°C
- Terminologie du risque:R34
- Groupe d'emballage:II
- Catégorie d'emballage:III
1,4,7-Trimethyl-1,4,7-triazonane Données douanières
- Code HS:2933990090
- Données douanières:
Code douanier chinois:
2933990090Résumé:
2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
1,4,7-Trimethyl-1,4,7-triazonane PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Ambeed | A418725-25g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 97% (stabilized with NaHCO3) | 25g |
$24.0 | 2025-02-20 | |
TRC | T798193-500mg |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 500mg |
$ 81.00 | 2023-09-05 | ||
Apollo Scientific | OR943247-100g |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 98% | 100g |
£380.00 | 2023-08-31 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-25g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 25g |
¥161.0 | 2024-07-15 | |
Apollo Scientific | OR943247-1g |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 95% | 1g |
£130.00 | 2022-02-24 | |
eNovation Chemicals LLC | D660655-10g |
1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE |
96556-05-7 | 95% | 10g |
$300 | 2024-06-05 | |
abcr | AB123784-10 g |
1,4,7-Trimethyl-1,4,7-triazacyclononane, 95%; . |
96556-05-7 | 95% | 10g |
€113.40 | 2023-01-30 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T45340-5g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 95% | 5g |
¥34.0 | 2024-07-15 | |
Ambeed | A418725-1g |
1,4,7-Trimethyl-1,4,7-triazonane |
96556-05-7 | 97% (stabilized with NaHCO3) | 1g |
$9.0 | 2025-02-20 | |
Chemenu | CM121869-25g |
1,4,7-Trimethyl-1,4,7-triazacyclononane |
96556-05-7 | 95% | 25g |
$243 | 2021-08-06 |
1,4,7-Trimethyl-1,4,7-triazonane Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Formic-d acid-d Solvents: Water-d2 ; 25 h, reflux; reflux → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 0 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Formic acid
1.4 Solvents: Hexane
1.2 Reagents: Sodium hydroxide Solvents: Water
1.3 Reagents: Formic acid
1.4 Solvents: Hexane
Référence
- Synthesis of 1,4,7-triazacyclononane derivatives, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 16 h, reflux
Référence
- Well-Defined Iron Complexes as Efficient Catalysts for "Green" Atom-Transfer Radical Polymerization of Styrene, Methyl Methacrylate, and Butyl Acrylate with Low Catalyst Loadings and Catalyst RecyclingChemistry - A European Journal, 2014, 20(19), 5802-5814,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.5 Solvents: Chloroform ; 5 - 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7, 140 °C
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.5 Solvents: Chloroform ; 5 - 10 min, rt
Référence
- Manganese Triazacyclononane Oxidation Catalysts Grafted under Reaction Conditions on Solid Cocatalytic SupportsJournal of the American Chemical Society, 2011, 133(46), 18684-18695,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formaldehyde Solvents: Water ; 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Chloroform ; 10 min, pH 14, rt
Référence
- Catalyst structure and substituent effects on epoxidation of styrenics with immobilized Mn(tmtacn) complexesApplied Catalysis, 2016, 511, 78-86,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; rt; 15 min, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C
1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C; 45 min, 0 °C
1.3 Reagents: Formic acid Solvents: Water ; 0 °C; 0 °C → 90 °C; 14 h, 90 °C; 90 °C → 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 35 min
Référence
- Improved synthesis of 1,4,7-trizacyclononane, India, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sulfuric acid ; 5 - 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.3 Reagents: Formic acid ; 12 - 15 h, 101 °C; 101 °C → rt
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 14, rt
Référence
- A heterogeneous, selective oxidation catalyst based on Mn triazacyclononane grafted under reaction conditionsChemical Communications (Cambridge, 2010, 46(10), 1640-1642,
Méthode de production 8
Conditions de réaction
1.1 Reagents: Sulfuric acid Solvents: Water ; rt → 100 °C; 3 h, 95 - 100 °C; 100 °C → 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13
1.2 Reagents: Sodium hydroxide Solvents: Water ; 6 h, 80 - 90 °C; 90 °C → 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12 - 13
Référence
- Method for preparing ligand for catalyst for bleaching paper pulp and fabric, China, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Sulfuric acid ; 10 min, 180 °C; 180 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 20 min, cooled; 24 h, reflux
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Référence
- Low-temperature bleaching of cotton fabric with a binuclear manganese complex of 1,4,7-trimethyl-1,4,7-triazacyclononane as catalyst for hydrogen peroxideColoration Technology, 2012, 128(5), 410-415,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Water ; pH 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; 24 h, pH 1 - 2, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Référence
- Non-redox metal ions accelerated oxygen atom transfer by Mn-Me3tacn complex with H2O2 as oxygen resourceMolecular Catalysis, 2018, 448, 46-52,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Sulfuric acid ; 20 min, rt → 200 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.3 Reagents: Formic acid Solvents: Water ; 24 h, rt → 100 °C
Référence
- Method for preparing 1,4,7-trimethyl-1,4,7-triazacyclononane useful for producing a ligand of low-temperature bleaching catalyst, China, , ,
1,4,7-Trimethyl-1,4,7-triazonane Raw materials
- Formaldehyde-d2 (~20% in D2O)
- 1H-1,4,7-Triazonine, octahydro-1,4,7-tris(phenylsulfonyl)-
- 1,4,7-Triazonane
- 1,4,7-Tritosyl-1,4,7-triazonane
1,4,7-Trimethyl-1,4,7-triazonane Preparation Products
1,4,7-Trimethyl-1,4,7-triazonane Littérature connexe
-
Ian A. Gass,Constantinos J. Milios,Anna Collins,Fraser J. White,Laura Budd,Simon Parsons,Mark Murrie,Spyros P. Perlepes,Euan K. Brechin Dalton Trans. 2008 2043
-
2. Preparation and magnetism of the binuclear iron(II) complexes [{Fe(C9H21N3)X2}2](X = NCS, NCO, or N3) and their reaction with NO. Crystal structures of [{Fe(C9H21N3)(NCS)2}2] and [Fe(C9H21N3)(NO)(N3)2]Klaus Pohl,Karl Wieghardt,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1987 187
-
3. Co-ordination chemistry of 1,4,7-triazacyclononane (L) and its N-methylated derivative (L′) with silver(I) and mercury(II). The crystal structures of [AgL′2]PF6 and [AgL′(SCN)]Claudia Stockheim,Karl Wieghardt,Bernhard Nuber,Johannes Weiss,Ulrich Fl?urke,Hans-Jürgen Haupt J. Chem. Soc. Dalton Trans. 1991 1487
-
Gennadiy Ilyashenko,Giorgio De Faveri,Shirin Masoudi,Rawan Al-Safadi,Michael Watkinson Org. Biomol. Chem. 2013 11 1942
-
5. Preparation and magnetism of the binuclear iron(II) complexes [{Fe(C9H21N3)X2}2](X = NCS, NCO, or N3) and their reaction with NO. Crystal structures of [{Fe(C9H21N3)(NCS)2}2] and [Fe(C9H21N3)(NO)(N3)2]Klaus Pohl,Karl Wieghardt,Bernhard Nuber,Johannes Weiss J. Chem. Soc. Dalton Trans. 1987 187
Classification associée
- Solvants et chimiques organiques Composés organiques Amines/Sulfonamides
- Solvants et chimiques organiques Composés organiques Alcool/Éther
- Solvants et chimiques organiques Composés organiques
- Solvants et chimiques organiques Composés organiques Composés organiques azotés Composés organiques azotés Amines amines tertiaires
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Fournisseurs recommandés
Suzhou Senfeida Chemical Co., Ltd
(CAS:96556-05-7)1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE

Pureté:99.9%
Quantité:200kg
Prix ($):Enquête
Amadis Chemical Company Limited
(CAS:96556-05-7)1,4,7-Trimethyl-1,4,7-triazonane

Pureté:99%/99%/99%
Quantité:100g/250g/500g
Prix ($):169.0/253.0/476.0